N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a pyrazole ring, a benzothiazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. The benzothiazole moiety can be introduced through a cyclization reaction involving o-aminothiophenol and a suitable halide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can also aid in optimizing reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide has shown potential as a bioactive molecule. It has been studied for its antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the material science industry, this compound is used in the design of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring and benzothiazole moiety are key structural features that enable the compound to bind to enzymes, receptors, or other biological molecules. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole ring and are used in various medicinal and industrial applications.
Benzothiazole derivatives: These compounds contain the benzothiazole moiety and are known for their antimicrobial and anticancer properties.
Carboxamide derivatives: These compounds feature the carboxamide group and are used in drug development and material science.
Uniqueness: N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide stands out due to its unique combination of structural elements, which allows for diverse chemical reactivity and biological activity. Its multifaceted applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-[3-(1H-pyrazol-5-yl)phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-16(17-20-14-6-1-2-7-15(14)23-17)19-12-5-3-4-11(10-12)13-8-9-18-21-13/h1-10H,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWMSGFPVRRANU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=CC(=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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